molecular formula C16H30O B14274752 [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane CAS No. 137438-48-3

[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane

Cat. No.: B14274752
CAS No.: 137438-48-3
M. Wt: 238.41 g/mol
InChI Key: IXUSPKQZUXWWDA-UHFFFAOYSA-N
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Description

[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butenyl group and a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane typically involves the reaction of cyclohexane with a butenyl halide and a hexyloxy halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1-(Hexyloxy)but-3-en-1-yl]cyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides or amines replace the hexyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

[1-(Hexyloxy)but-3-en-1-yl]cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a hexyloxy group.

    Cyclohexylbutene: Similar structure but without the hexyloxy group.

    Hexylcyclohexane: Similar structure but with a hexyl group instead of a hexyloxy group.

Uniqueness

[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is unique due to the presence of both a butenyl group and a hexyloxy group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

137438-48-3

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

1-hexoxybut-3-enylcyclohexane

InChI

InChI=1S/C16H30O/c1-3-5-6-10-14-17-16(11-4-2)15-12-8-7-9-13-15/h4,15-16H,2-3,5-14H2,1H3

InChI Key

IXUSPKQZUXWWDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CC=C)C1CCCCC1

Origin of Product

United States

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